molecular formula C9H5F3N2O2 B1404628 3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid CAS No. 1565827-83-9

3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid

Cat. No.: B1404628
CAS No.: 1565827-83-9
M. Wt: 230.14 g/mol
InChI Key: KVPKECSKFQLWAY-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number (1565827-83-9)

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic pyridine derivatives with multiple substituents. The official International Union of Pure and Applied Chemistry name is designated as 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid, which precisely identifies the position and nature of each substituent group on the pyridine ring system. The Chemical Abstracts Service registry number 1565827-83-9 provides a unique identifier that facilitates unambiguous identification in chemical databases and literature. This registry number was assigned following the standard Chemical Abstracts Service indexing procedures for novel organic compounds containing multiple functional groups.

Structural Isomerism and Tautomeric Forms

The structural framework of this compound exhibits limited potential for classical structural isomerism due to the specific substitution pattern on the pyridine ring. However, theoretical analysis suggests several constitutional isomers could exist through rearrangement of the substituent positions, though these alternative arrangements would result in significantly different chemical and physical properties. The most relevant structural considerations involve the potential for tautomeric equilibria, particularly concerning the carboxylic acid functionality and its interaction with the nitrogen-containing heterocycle.

Tautomeric behavior in pyridine carboxylic acids has been extensively studied, with picolinic acid derivatives demonstrating the potential for lactam-lactim tautomerization under specific conditions. In the case of this compound, the electron-withdrawing nature of both the cyano and trifluoromethyl groups significantly influences the electronic distribution within the pyridine ring, potentially affecting tautomeric equilibria. Research on related pyridine systems indicates that the presence of multiple electron-withdrawing substituents generally favors the more stable carboxylic acid form over potential zwitterionic structures.

The cyano group at position 3 introduces additional considerations for potential tautomeric forms, as nitrile functionalities can participate in specialized tautomeric processes under certain conditions. However, the stability of the aromatic pyridine system and the electron-withdrawing effects of the trifluoromethyl and cyano substituents favor the predominant existence of the compound in its designated structural form. Computational studies and nuclear magnetic resonance spectroscopy investigations would be necessary to definitively characterize any minor tautomeric species that might exist in solution or solid state.

Molecular Formula (C₉H₅F₃N₂O₂) and Weight (230.15 grams per mole)

The molecular formula C₉H₅F₃N₂O₂ accurately represents the atomic composition of this compound, encompassing nine carbon atoms, five hydrogen atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms. This composition reflects the complex substitution pattern that characterizes this heterocyclic compound, with the majority of hydrogen atoms being replaced by functional groups. The molecular weight calculations from various authoritative sources demonstrate remarkable consistency, with values reported as 230.14 grams per mole, 230.15 grams per mole, and 230.1434 grams per mole, indicating high precision in molecular weight determination across different analytical methods.

Property Value Source
Molecular Formula C₉H₅F₃N₂O₂
Molecular Weight 230.14 g/mol
Molecular Weight 230.15 g/mol
Molecular Weight 230.1434 g/mol
Chemical Abstracts Service Number 1565827-83-9

The atomic composition analysis reveals several noteworthy features regarding the molecular architecture. The presence of three fluorine atoms exclusively within the trifluoromethyl substituent contributes significantly to the overall molecular weight and profoundly influences the compound's physicochemical properties. The two nitrogen atoms serve distinct structural roles, with one nitrogen integrated into the pyridine ring system and the second nitrogen forming part of the cyano functional group. The two oxygen atoms are both incorporated within the carboxylic acid moiety, creating opportunities for hydrogen bonding and influencing the compound's solubility characteristics.

The high degree of substitution on the pyridine ring, as evidenced by the molecular formula, results in a relatively high molecular weight for a single-ring heterocyclic compound. The carbon-to-hydrogen ratio of 9:5 indicates substantial substitution with heteroatom-containing functional groups, which significantly impacts the compound's reactivity profile and potential applications in synthetic chemistry. This molecular composition creates a balanced combination of electron-withdrawing groups (cyano and trifluoromethyl) and electron-donating groups (methyl), resulting in unique electronic properties that make this compound particularly valuable as a synthetic intermediate.

Substituent Configuration Analysis: Cyano, Methyl, and Trifluoromethyl Group Orientations

The substituent configuration of this compound represents a carefully orchestrated arrangement of functional groups that maximizes both synthetic utility and molecular stability. The cyano group positioned at the 3-position creates a direct electronic interaction with the adjacent carboxylic acid functionality at the 2-position, establishing a region of high electron density withdrawal that significantly influences the compound's reactivity patterns. This positioning allows for potential chelation effects and contributes to the overall stability of the molecular framework through resonance stabilization between the nitrile and carboxylate functionalities.

The methyl group situated at the 6-position serves as the sole electron-donating substituent within the molecular architecture, providing a crucial counterbalance to the electron-withdrawing effects of the cyano and trifluoromethyl groups. This strategic placement at the 6-position, directly opposite to the carboxylic acid group, creates a favorable electronic environment that prevents excessive electron depletion from the pyridine ring system. The methyl group's position also influences the three-dimensional structure of the molecule by introducing steric considerations that affect molecular conformation and potential intermolecular interactions.

The trifluoromethyl group at the 4-position represents the most electronically significant substituent, exerting profound effects on the entire molecular system through its powerful electron-withdrawing characteristics. The positioning at the 4-position places this highly electronegative group in a meta relationship to both the carboxylic acid (2-position) and the cyano group (3-position), creating a complex pattern of electronic effects throughout the pyridine ring. Research indicates that trifluoromethyl groups in this position significantly enhance the acidity of nearby functional groups while simultaneously increasing the electrophilic character of the pyridine ring system.

Position Substituent Electronic Effect Steric Considerations
2 Carboxylic Acid Electron-withdrawing Hydrogen bonding capability
3 Cyano Strong electron-withdrawing Linear geometry
4 Trifluoromethyl Very strong electron-withdrawing Bulky, highly electronegative
6 Methyl Electron-donating Minimal steric hindrance

Properties

IUPAC Name

3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c1-4-2-6(9(10,11)12)5(3-13)7(14-4)8(15)16/h2H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPKECSKFQLWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)C(=O)O)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601171892
Record name 2-Pyridinecarboxylic acid, 3-cyano-6-methyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601171892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565827-83-9
Record name 2-Pyridinecarboxylic acid, 3-cyano-6-methyl-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1565827-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 3-cyano-6-methyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601171892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid typically involves the reaction of 2,6-dichloro-4-(trifluoromethyl)pyridine with appropriate reagents under controlled conditions. One method involves the use of palladium on carbon (Pd/C) as a catalyst in the presence of sodium acetate and ethanol. The reaction is carried out under a hydrogen atmosphere at room temperature for several hours, followed by filtration and extraction to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid has been investigated for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Synthetic Chemistry

This compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:

  • Nucleophilic Substitution : The cyano group can be substituted with different nucleophiles, leading to diverse derivatives.
  • Formation of Heterocycles : It can be used to create heterocyclic compounds that are important in medicinal chemistry.

Research indicates that this compound exhibits potential biological activities, making it a candidate for further investigation in drug development. Some notable areas include:

  • Antimicrobial Properties : Studies have shown that this compound may possess antimicrobial activity against certain pathogens.
  • Anticancer Activity : Preliminary investigations suggest potential efficacy in inhibiting tumor growth, warranting further research into its mechanisms of action.

Pharmaceutical Development

The unique properties of this compound make it a promising lead for the development of new pharmaceuticals. Its trifluoromethyl group enhances lipophilicity and metabolic stability, which are desirable traits in drug design.

Agrochemical Applications

Due to its chemical structure, this compound could be explored for use in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl group is known to enhance the biological activity of agricultural chemicals.

Case Studies and Research Findings

Several studies have focused on the synthesis and application of this compound:

  • Synthesis and Reactivity : Research published in organic chemistry journals highlights the synthesis pathways of this compound and its reactivity under various conditions, demonstrating its versatility as a synthetic intermediate.
  • Biological Evaluation : A study conducted on the antimicrobial properties of pyridine derivatives indicated that compounds similar to this compound showed significant inhibition against Gram-positive bacteria, suggesting potential for further development as antimicrobial agents.
  • Pharmacological Studies : Investigations into the anticancer properties have revealed that derivatives of this compound possess cytotoxic effects on cancer cell lines, indicating a need for more extensive pharmacological studies.

Mechanism of Action

The mechanism of action of 3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may act as an inhibitor of HCV NS5B polymerase, a key enzyme in the replication of the hepatitis C virus .

Comparison with Similar Compounds

3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic Acid

  • Molecular Formula : C₁₀H₈F₂N₂O₂S
  • Molecular Weight : 258.24 g/mol
  • Key Features: Replaces the pyridine core with a thieno[2,3-b]pyridine system, introducing sulfur into the aromatic ring. Contains a difluoromethyl (-CF₂H) group at position 6 and an amino (-NH₂) group at position 3.
Property 3-Cyano-6-methyl-4-(CF₃)pyridine-2-carboxylic Acid 3-Amino-6-(CF₂H)-4-methylthieno[2,3-b]pyridine-2-carboxylic Acid
Core Structure Pyridine Thieno[2,3-b]pyridine
Substituents -CN, -CF₃, -CH₃ -NH₂, -CF₂H, -CH₃, sulfur atom
Molecular Weight 230.15 g/mol 258.24 g/mol
Potential Applications Agrochemical intermediates Kinase inhibitors, antiviral agents

3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic Acid

  • Molecular Formula : C₁₆H₁₀F₃N₃O₂S
  • Molecular Weight : 365.33 g/mol
  • Key Features :
    • Incorporates a phenyl ring at position 6, increasing hydrophobicity and steric bulk.
    • Retains the -CF₃ group but replaces -CN with -NH₂.
    • The phenyl group may enhance π-π stacking interactions in protein binding pockets, making it suitable for drug discovery .
Property 3-Cyano-6-methyl-4-(CF₃)pyridine-2-carboxylic Acid 3-Amino-6-phenyl-4-(CF₃)thieno[2,3-b]pyridine-2-carboxylic Acid
Substituents at Position 6 -CH₃ -Ph (phenyl)
Solubility Moderate (polar substituents) Lower (hydrophobic phenyl)
Bioactivity Intermediate for herbicides Potential anticancer/antibacterial agent

Ethyl 3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate

  • Molecular Formula : C₁₁H₉F₃N₂O₂
  • Molecular Weight : 258.20 g/mol
  • Key Features :
    • Ester derivative of the parent compound, with a carboxylate ethyl ester (-COOEt) replacing the carboxylic acid (-COOH).
    • The ester group improves lipid solubility and may enhance cell membrane permeability but reduces hydrogen-bonding capacity .
Property 3-Cyano-6-methyl-4-(CF₃)pyridine-2-carboxylic Acid Ethyl 3-Cyano-6-methyl-4-(CF₃)pyridine-2-carboxylate
Functional Group -COOH -COOEt
Reactivity Acidic, prone to salt formation Hydrolyzable to carboxylic acid
Applications Direct use in synthesis Prodrug formulations

5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carboxylic Acid

  • Key Features :
    • Substitutes -CN with a reactive isothiocyanate (-NCS) group at position 4.
    • The -NCS group enables conjugation with amines or thiols, making it valuable for bioconjugation or polymer chemistry .
Property 3-Cyano-6-methyl-4-(CF₃)pyridine-2-carboxylic Acid 5-Isothiocyanato-3-(CF₃)pyridine-2-carboxylic Acid
Reactivity Stable under standard conditions High (reacts with nucleophiles)
Use Cases Intermediate in small-molecule synthesis Protein labeling, crosslinkers

Chloro-Substituted Imidazopyridine Carboxylic Acids

  • Examples :
    • 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 100001-79-4)
    • 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate (CAS 182181-19-7)
  • Key Features :
    • Replace pyridine with an imidazopyridine core, adding a fused imidazole ring.
    • Chlorine substituents act as leaving groups, facilitating nucleophilic substitution reactions .
Property 3-Cyano-6-methyl-4-(CF₃)pyridine-2-carboxylic Acid 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid
Core Structure Pyridine Imidazopyridine
Functional Groups -CN, -CF₃, -CH₃ -Cl, -COOH
Synthetic Utility Final product Intermediate for heterocycle elaboration

Biological Activity

3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid (CAS Number: 1565827-83-9) is a pyridine derivative characterized by a cyano group, a trifluoromethyl group, and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C9H5F3N2O2C_9H_5F_3N_2O_2. It exhibits a melting point of approximately 160 °C (dec.) and is soluble in various organic solvents, which enhances its applicability in biological assays.

PropertyValue
Molecular FormulaC9H5F3N2O2C_9H_5F_3N_2O_2
CAS Number1565827-83-9
Melting Point160 °C (dec.)
SolubilityOrganic solvents

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies have shown that pyridine derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties. The mechanism of action is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyridine derivatives. For example, compounds structurally related to this compound have been tested against several cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). These studies reported IC50 values indicating effective inhibition of cell proliferation:

CompoundCell LineIC50 (µM)
3-Cyano DerivativeMCF-717.02
MDA-MB-23111.73

The selectivity index for these compounds suggests they can preferentially target cancer cells over normal cells, indicating a potential therapeutic window for further development.

The biological activity of this compound may be attributed to its ability to interact with various biological macromolecules. For instance, studies involving zinc complexes derived from trifluoromethyl-pyridine carboxylic acids demonstrated significant binding affinity to bovine serum albumin (BSA) and calf thymus DNA (CT-DNA), suggesting intercalation mechanisms that could lead to cytotoxic effects in cancer cells:

  • Binding Affinity : Complexes showed binding constants in the range of 105106L/mol10^5-10^6\,L/mol.
  • Thermodynamics : Binding processes were spontaneous (ΔG<0\Delta G<0), indicating favorable interactions driven by hydrogen bonding and van der Waals forces.

Study on Anticancer Activity

A recent study explored the anticancer effects of various pyridine derivatives, including those similar to this compound. The results indicated that these compounds could inhibit tumor growth in vivo:

"Treatment with the compound resulted in significant reduction of tumor size in BALB/c nude mouse models inoculated with MDA-MB-231 cells" .

Pharmacokinetics

Pharmacokinetic studies revealed that related compounds exhibited favorable profiles, including sufficient oral bioavailability (31.8%) and clearance rates suggesting good metabolic stability. These findings are crucial for developing effective dosing regimens for future clinical applications.

Q & A

Q. What are the recommended synthetic routes for 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with condensation of substituted aldehydes (e.g., trifluoromethyl-substituted precursors) with aminopyridine derivatives, followed by cyclization and functionalization. For example:

  • Step 1: Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the trifluoromethyl group, using tert-butyl alcohol as a solvent and cesium carbonate as a base under inert atmosphere (40–100°C, 5.5 hours) .
  • Step 2: Cyclization with copper or palladium catalysts in dimethylformamide (DMF) or toluene to form the pyridine core .
  • Step 3: Hydrolysis of esters to carboxylic acids using HCl/water at 93–96°C .
    Key Factors: Catalyst choice (Pd/Cu), solvent polarity, and reaction time significantly impact yield. For instance, Pd(OAc)₂ improves regioselectivity, while DMF enhances solubility of intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at δ 110–120 ppm for ¹³C; cyano group at ~δ 115 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Exact mass determination (e.g., m/z 260.0432 for C₁₀H₆F₃N₂O₂⁺) confirms molecular formula .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns with acetonitrile/water gradients (e.g., 95% purity threshold) .
  • X-ray Diffraction (XRD): SHELX programs refine crystal structures, particularly for verifying planar pyridine ring geometry .

Q. How does the compound’s solubility and stability vary under different experimental conditions?

Methodological Answer:

  • Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) due to its carboxylic acid and cyano groups. Solubility increases at pH >7 (deprotonated carboxylate) .
  • Stability:
    • Thermal: Stable up to 150°C; decomposition occurs above 200°C (TGA analysis recommended).
    • Light Sensitivity: Store in amber vials to prevent photodegradation of the cyano group .
    • Hydrolytic Stability: Susceptible to ester hydrolysis in acidic/basic conditions; neutral pH storage is optimal .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts like 3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-thione?

Methodological Answer:

  • Byproduct Formation: Thione derivatives arise from sulfur-containing impurities or reagents (e.g., thiourea contamination).
  • Mitigation Strategies:
    • Use anhydrous solvents (e.g., distilled DMF) to prevent unintended thiol incorporation .
    • Replace sulfur-based catalysts with Pd(OAc)₂ or CuI to avoid sulfur cross-reactivity .
    • Monitor reaction progress via LC-MS to detect early byproduct formation .

Q. What mechanistic insights explain the compound’s potential biological activity in autophagy induction?

Methodological Answer:

  • Hypothesized Mechanism: Analogous to 6-methyl-1-(3-trifluoromethylbenzyl)pyrazole-3-carboxylic acid, the compound may inhibit mTOR/p70S6K pathways:
    • Autophagy Assays: Treat cancer cell lines (e.g., PC-3 prostate cells) and measure LC3-II/LC3-I ratio via Western blot .
    • Molecular Docking: Use AutoDock Vina to model interactions with mTOR’s ATP-binding domain, leveraging the trifluoromethyl group’s hydrophobic interactions .
  • Validation: Compare IC₅₀ values with known inhibitors (e.g., rapamycin) in dose-response studies .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices (e.g., using Gaussian 16) to identify electrophilic centers. The cyano group at C2 and trifluoromethyl at C4 are key reactive sites .
  • Solvent Effects: Simulate reaction pathways in polar (DMF) vs. nonpolar (toluene) solvents using COSMO-RS to optimize regioselectivity .
  • Transition State Analysis: Identify energy barriers for substitution at C2 vs. C6 positions to guide catalyst selection .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Purity Verification: Re-test batches with HPLC and HRMS to rule out impurities (e.g., 3-amino-6-trifluoromethylpyridine-2-carboxylic acid, a common byproduct) .
  • Assay Standardization: Use uniform cell lines (e.g., HEK293 vs. HeLa) and control for serum-free conditions to reduce variability .
  • Data Cross-Validation: Compare results across orthogonal assays (e.g., MTT for viability vs. flow cytometry for apoptosis) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid

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